Jadomycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Jadomycin is a natural product found in Streptomyces venezuelae with data available.

科学研究应用

Case Studies

Several studies have demonstrated the efficacy of jadomycins against specific cancer cell lines:

- A study evaluated the cytotoxic effects of jadomycin derivatives on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The derivatives displayed IC50 values ranging from 1.3 to 10 μM, indicating significant anti-cancer activity. Notably, this compound Orn showed selective cytotoxicity towards tumor cells compared to normal human microvascular epithelial cells .

- Another investigation confirmed that this compound maintains its potency against both drug-sensitive and drug-resistant breast cancer cells, suggesting its potential as a viable chemotherapy alternative to traditional drugs like doxorubicin .

Antimicrobial Properties

This compound also exhibits notable antimicrobial activities:

- Broad Spectrum Activity : Research has shown that this compound B and its analogues possess strong antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural variations in this compound analogues influence their antimicrobial efficacy, making them a subject of interest for developing new antibiotics .

- Mechanism of Antimicrobial Action : The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell processes through interactions with specific cellular targets. This disruption can lead to bacterial cell death and offers a potential pathway for combating antibiotic-resistant infections .

Future Directions in Research

The ongoing research into this compound's applications suggests several promising avenues:

- Development of Novel Derivatives : Modifying the chemical structure of jadomycins could enhance their selectivity and potency against specific cancer types or bacterial strains. For instance, incorporating non-natural amino acids into this compound derivatives has shown potential for improved activity against tumor cells while reducing toxicity to normal cells .

- Animal Model Studies : Future studies should focus on evaluating the anticancer effects of jadomycins in animal models to better understand their therapeutic potential and safety profile before clinical application .

Data Summary Table

常见问题

Basic Research Questions

Q. What are the key considerations when designing experiments to isolate novel Jadomycin derivatives?

- Methodological Answer : To isolate novel derivatives, researchers should systematically vary amino acid precursors (e.g., 7-aminoheptanoic acid vs. aminobutyric acid) during fermentation with Streptomyces venezuelae. Analytical techniques like HPLC and LC-MS should be employed to monitor production, while NMR spectroscopy (e.g., 1H, 13C, COSY, and ROESY) and HRMS are critical for structural validation. Ensure precise documentation of growth conditions (e.g., media composition, stress induction via ethanol shock) and purification protocols .

Q. What methodologies are recommended for assessing this compound's bioactivity against antibiotic-resistant pathogens?

- Methodological Answer : Use standardized minimum inhibitory concentration (MIC) assays with clinical isolates (e.g., methicillin-resistant Staphylococcus aureus). Incorporate checkerboard assays to evaluate synergy with existing antibiotics. Genomic analysis (e.g., RNA sequencing) can identify transcriptional responses in bacterial targets, while cytotoxicity assays (e.g., MTT on mammalian cell lines) assess selectivity .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

- Methodological Answer : Follow journal guidelines (e.g., Journal of Food Chemistry & Nanotechnology) by detailing reagent sources, purity, fermentation parameters (temperature, pH, agitation), and analytical instrument specifications (e.g., NMR field strength, MS ionization mode). Include step-by-step protocols for derivative isolation and characterization in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data for this compound derivatives, such as misassigned ring systems?

- Methodological Answer : Address discrepancies via multi-technique validation:

- Use 2D NMR (COSY, HSQC, HMBC) to confirm spin systems and connectivity.

- Compare experimental HRMS data with theoretical values (e.g., [M+H]+ for this compound Dec: calculated 608.2496 vs. observed 608.2505).

- Employ X-ray crystallography for absolute configuration determination if crystals are obtainable.

- Replicate experiments under varied conditions (e.g., sample concentration for NMR) to rule out artifacts .

Q. What strategies are effective for addressing low yields in this compound biosynthesis during scaled-up experiments?

- Methodological Answer : Optimize fermentation parameters using response surface methodology (RSM) to model interactions between variables (e.g., carbon source, ethanol concentration). Implement metabolic engineering to overexpress biosynthetic gene clusters (e.g., jad genes) or knockout competing pathways. Monitor real-time production with inline pH and dissolved oxygen sensors .

Q. How can researchers design studies to investigate this compound's mechanism of action at the molecular level?

- Methodological Answer : Combine proteomics (e.g., affinity chromatography with this compound-linked resins) to identify binding partners and molecular dynamics simulations to predict interactions with bacterial targets (e.g., DNA gyrase). Validate findings via CRISPR-Cas9 knockout of putative target genes in model organisms .

Q. Data Analysis & Reporting

Q. How should contradictory bioactivity data between this compound analogues be analyzed?

- Methodological Answer : Apply statistical frameworks (e.g., ANOVA with post-hoc Tukey tests) to compare bioactivity across derivatives. Use principal component analysis (PCA) to correlate structural features (e.g., ring size, substituents) with activity. Report effect sizes and confidence intervals to contextualize biological significance .

Q. What are the best practices for synthesizing this compound research findings into a cohesive narrative for publication?

- Methodological Answer : Structure manuscripts using the IMRaD format:

- Introduction : Link hypotheses to gaps in angucycline antibiotic research.

- Methods : Reference established protocols (e.g., Journal of Materials Chemistry A guidelines for synthetic details).

- Results/Discussion : Highlight structural novelty (e.g., ten-membered ring in this compound Dec) and mechanistic insights. Use tables to compare MIC values across derivatives.

- Conclusion : Emphasize translational potential (e.g., overcoming resistance) .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical compliance in this compound studies involving microbial genetic manipulation?

- Methodological Answer : Obtain institutional biosafety committee (IBC) approval for genetic modifications. Deposit engineered strains in public repositories (e.g., ATCC) with detailed annotations. Disclose conflicts of interest, particularly in industry collaborations .

Q. What steps are critical for independent validation of this compound’s reported bioactivity?

- Methodological Answer : Request raw data (e.g., NMR spectra, MIC curves) from original authors via repositories like Zenodo. Reproduce assays using ATCC-certified strains and control compounds. Publish replication studies in journals with open-access policies .

属性

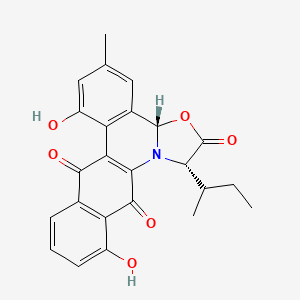

分子式 |

C24H21NO6 |

|---|---|

分子量 |

419.4 g/mol |

IUPAC 名称 |

(3S,6S)-3-butan-2-yl-11,19-dihydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione |

InChI |

InChI=1S/C24H21NO6/c1-4-11(3)19-24(30)31-23-13-8-10(2)9-15(27)16(13)18-20(25(19)23)22(29)17-12(21(18)28)6-5-7-14(17)26/h5-9,11,19,23,26-27H,4H2,1-3H3/t11?,19-,23-/m0/s1 |

InChI 键 |

AVMSKCRHMKXYOO-RCAPREFBSA-N |

手性 SMILES |

CCC(C)[C@H]1C(=O)O[C@@H]2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O |

规范 SMILES |

CCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O |

同义词 |

jadomycin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。